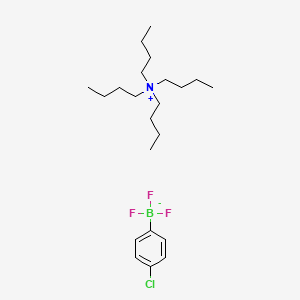

![molecular formula C10H6BrN3S B3037107 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine CAS No. 439107-52-5](/img/structure/B3037107.png)

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine

概要

説明

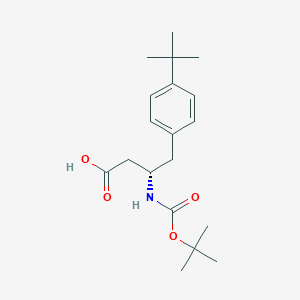

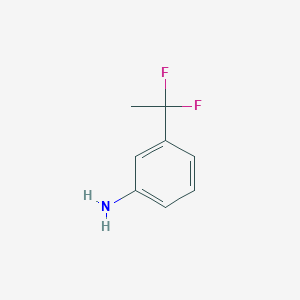

2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine is a type of aromatic heterocyclic compound . It belongs to the class of imidazo[1,2-a]pyrimidines, which are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of several imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described . The target analogs were investigated for their anti-inflammatory effects through xylene-induced ear swelling in mice . Various chemosynthetic methodologies have been used in the synthetic chemistry community for the synthesis of imidazo[1,2-a]pyrimidines, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exist in numerous natural and synthetic forms .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical and Chemical Properties Analysis

2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine has a molecular weight of 307.17 . It is a powder that should be stored at room temperature .科学的研究の応用

Synthesis and Derivatives

- Imidazo[1,2-a]pyrimidine derivatives, including those related to 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine, have been synthesized using various methods, such as the King method and reactions involving aminopyrimidines, methyl ketones, and halogens. These methods result in derivatives like 8-bromoimidazo[1,2-c]pyrimidines and 6-bromo- or 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines (Rogul'chenko et al., 1975); (Kochergin et al., 2000).

Solid-Phase Synthesis

- Solid-phase synthesis has been employed for the creation of imidazo[1,2-a]pyrimidine derivatives, using α-bromoketone bound to a solid support and various 2-aminopyrimidine derivatives. This method can utilize either acid or base labile linkers (Kazzouli et al., 2003).

Palladium-Catalyzed Arylation

- Palladium-catalyzed regioselective arylation has been used to synthesize 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles, providing an efficient one-step synthesis method for these compounds (Li et al., 2003).

Bithiophene-Substituted Derivatives

- Bithiophene-substituted heterocycles, including imidazo[1,2-a]pyrimidine derivatives, have been synthesized through various protocols, highlighting the versatility in creating structurally diverse derivatives (Ismail & Boykin, 2011).

Antimicrobial Activity

- Some imidazo[1,2-a]pyrimidine derivatives have shown significant in vitro antimicrobial activity against various microorganisms, indicating their potential application in developing new antimicrobial agents (Revanker et al., 1975); (Rival et al., 1992).

Anti-Cancer and Antioxidant Activities

- A study on 3-secondary amine derivatives of imidazo[1,2-a]pyrimidine revealed antioxidant activity and cytotoxic activity against breast cancer, demonstrating their potential in cancer therapy (Rehan et al., 2021).

Chemical-Genetic Profiling

- Chemical-genetic profiling of imidazo[1,2-a]pyrimidines has revealed their impact on essential cellular processes in yeast and human cells, indicating their utility in understanding cell physiology and potential therapeutic applications (Yu et al., 2008).

作用機序

Target of Action

Related compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been shown to target essential cellular processes .

Mode of Action

It’s worth noting that the mode of action can vary significantly even among closely related compounds .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, including the inhibition of tubulin polymerization and dna-binding enzymes .

Result of Action

Related compounds have been shown to have various effects, including anti-cancer effects .

Safety and Hazards

The safety data sheet for 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Research on imidazo[1,2-a]pyrimidines is ongoing, with a focus on developing new synthetic methodologies and exploring their pharmacological effects . Future research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . The aim is to synthesize novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

生化学分析

Biochemical Properties

The biochemical properties of 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine are largely unexplored. It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine belongs, can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . This suggests that 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Given its structural similarity to other imidazo[1,2-a]pyridines, it is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3S/c11-9-3-2-8(15-9)7-6-14-5-1-4-12-10(14)13-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQJEIHBQLQDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252980 | |

| Record name | 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439107-52-5 | |

| Record name | 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439107-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

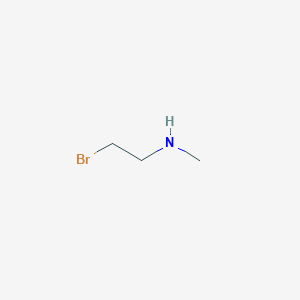

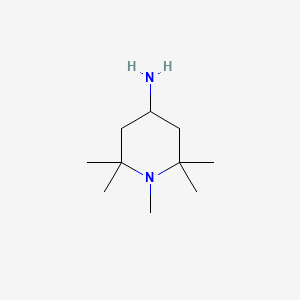

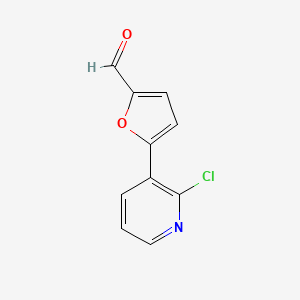

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3037029.png)

![3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid](/img/structure/B3037034.png)

![3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B3037038.png)

![5-Chloro-3-methylbenzo[c]isoxazole](/img/structure/B3037042.png)